REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:14])[C:11]=1[O:12]C)[C:6]([OH:8])=[O:7].Cl.N1C=CC=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>>[OH:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:14])[C:11]=1[OH:12])[C:6]([OH:8])=[O:7] |f:1.2|
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Name
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|
Quantity
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50 g
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Type
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reactant
|
Smiles
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COC=1C=C(C(=O)O)C=C(C1OC)C
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Name
|
|
Quantity
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170 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
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Name
|
|
Quantity
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1 L
|
Type
|
reactant
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Smiles
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C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with 1 L EtOAc
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Type
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WASH
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Details
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The organic phase was washed with 1 L water
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Type
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CUSTOM
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Details
|
dried
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Type
|
CUSTOM
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Details
|
evaporated down i.vac
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Name
|
|
Type
|
|
Smiles
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OC=1C=C(C(=O)O)C=C(C1O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |